

Structural Confirmation of 1-(2,3-Difluorophenyl)ethanol: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(2,3-Difluorophenyl)ethanol**

Cat. No.: **B568050**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra for the structural confirmation of **1-(2,3-Difluorophenyl)ethanol**. While experimental spectra for this specific compound are not readily available in public databases, this guide presents predicted chemical shifts and coupling constants based on established NMR principles and comparative data from structurally similar compounds. This information serves as a valuable resource for researchers in identifying and characterizing this and related fluorinated aromatic compounds.

Predicted NMR Data for 1-(2,3-Difluorophenyl)ethanol

The expected ^1H and ^{13}C NMR chemical shifts for **1-(2,3-Difluorophenyl)ethanol** are summarized below. These predictions are based on the analysis of substituent effects and comparison with known data for analogous compounds.

Table 1: Predicted ^1H NMR Data for **1-(2,3-Difluorophenyl)ethanol** in CDCl_3

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
CH ₃	~1.5	Doublet	~6.5
OH	Variable	Singlet (broad)	-
CH	~5.2	Quartet	~6.5
Ar-H	6.9 - 7.3	Multiplet	-

Table 2: Predicted ¹³C NMR Data for **1-(2,3-Difluorophenyl)ethanol** in CDCl₃

Carbon	Predicted Chemical Shift (δ , ppm)
CH ₃	~25
CH-OH	~69
Ar-C (C-F)	148 - 152 (dd)
Ar-C (C-F)	146 - 150 (dd)
Ar-C	120 - 130
Ar-C	115 - 125
Ar-C	110 - 120
Ar-C (C-CHOH)	~135

Comparative Analysis with Structurally Similar Compounds

To support the predicted values, ¹H and ¹³C NMR data for structurally related compounds are presented below. These compounds demonstrate the influence of fluorine substitution on the chemical shifts of the aromatic and aliphatic protons and carbons.

Table 3: ¹H NMR Data for 1-Phenylethanol and its Fluorinated Analogs in CDCl₃

Compound	CH ₃ (δ , ppm, mult, J)	OH (δ , ppm, mult)	CH (δ , ppm, mult, J)	Ar-H (δ , ppm, mult)
1-Phenylethanol	1.49 (d, 6.5)	2.01 (s)	4.91 (q, 6.5)	7.26–7.39 (m)
1-(4-Fluorophenyl)ethanol	1.46 (d, 6.4)	2.02 (s)	4.85 (q, 6.4)	7.00–7.04 (m), 7.31–7.35 (m)
1-(2,4-Difluorophenyl)ethanol	~1.5 (d)	~2.1 (s)	~5.1 (q)	6.7–7.4 (m)

Table 4: ^{13}C NMR Data for 1-Phenylethanol and its Fluorinated Analogs in CDCl_3

Compound	CH ₃ (δ , ppm)	CH-OH (δ , ppm)	Aromatic Carbons (δ , ppm)
1-Phenylethanol	25.1	70.4	125.4, 127.4, 128.5, 145.9
1-(4-Fluorophenyl)ethanol	25.3	69.8	115.2 (d, $J=21$ Hz), 127.0 (d, $J=8$ Hz), 141.5, 160.1 (d, $J=243$ Hz)
1-(2,4-Difluorophenyl)ethanol	~25	~69	~103 (t), ~111 (dd), ~128 (dd), ~133 (dd), ~160 (dd), ~162 (dd)

Experimental Protocols

A general protocol for acquiring ^1H and ^{13}C NMR spectra for the structural confirmation of **1-(2,3-Difluorophenyl)ethanol** is provided below.

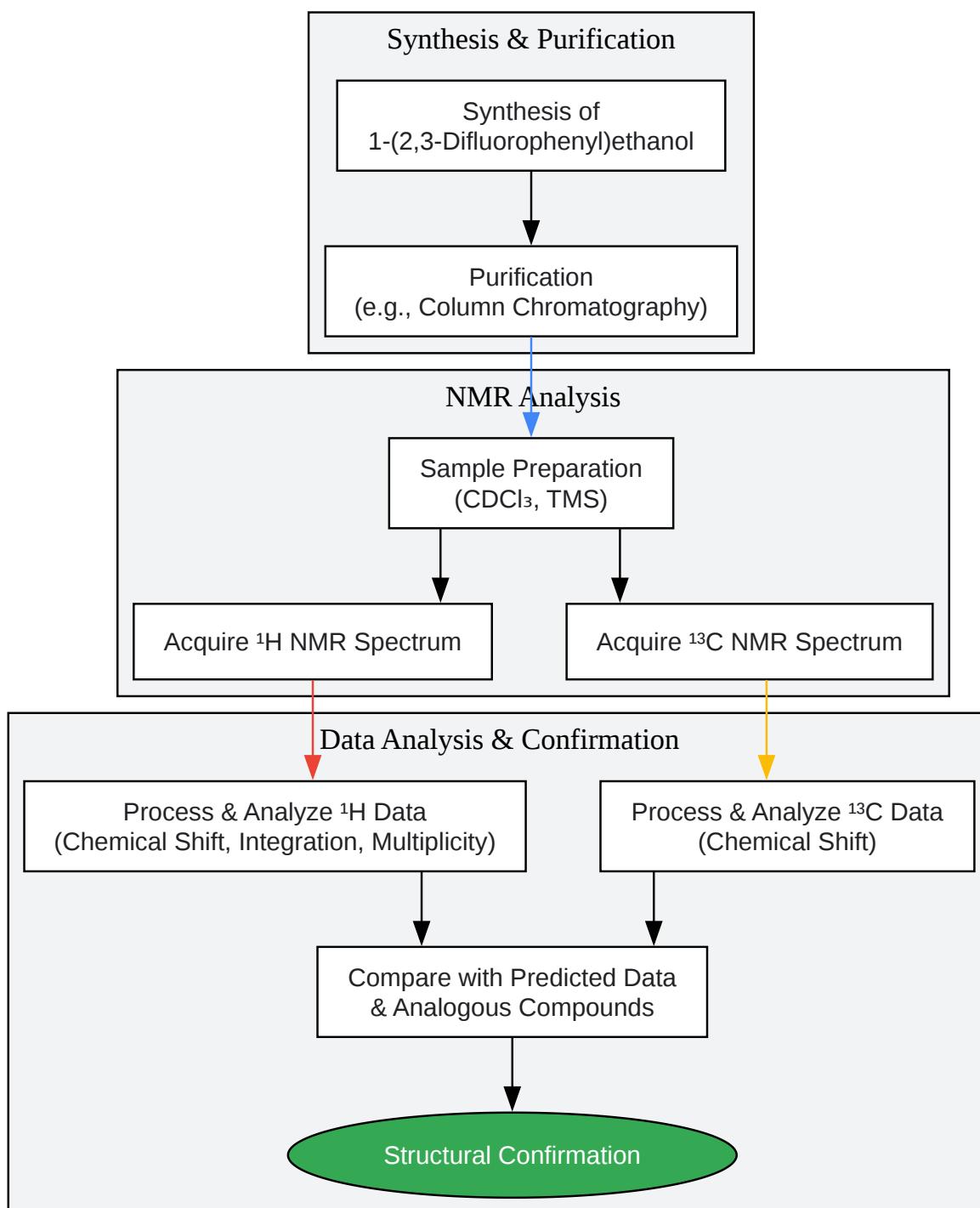
1. Sample Preparation:

- Dissolve approximately 5-10 mg of the synthesized **1-(2,3-Difluorophenyl)ethanol** in 0.6-0.7 mL of deuterated chloroform (CDCl_3).

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

2. ^1H NMR Spectroscopy:

- Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Typical acquisition parameters:
 - Pulse sequence: zg30
 - Number of scans: 16-32
 - Relaxation delay (d1): 1-2 seconds
 - Spectral width: -2 to 12 ppm
- Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.
- Phase and baseline correct the spectrum.
- Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
- Integrate all signals and determine the multiplicity and coupling constants of each peak.


3. ^{13}C NMR Spectroscopy:

- Acquire the spectrum on the same NMR spectrometer.
- Typical acquisition parameters for a proton-decoupled ^{13}C spectrum:
 - Pulse sequence: zgpg30
 - Number of scans: 1024 or more, depending on sample concentration
 - Relaxation delay (d1): 2 seconds

- Spectral width: -10 to 220 ppm
- Process the data with an exponential window function (line broadening of 1-2 Hz) before Fourier transformation.
- Phase and baseline correct the spectrum.
- Calibrate the spectrum by setting the CDCl_3 solvent peak to 77.16 ppm.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of **1-(2,3-Difluorophenyl)ethanol** using NMR spectroscopy.

[Click to download full resolution via product page](#)

Caption: Workflow for the structural confirmation of **1-(2,3-Difluorophenyl)ethanol**.

- To cite this document: BenchChem. [Structural Confirmation of 1-(2,3-Difluorophenyl)ethanol: A Comparative NMR Analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b568050#1h-and-13c-nmr-analysis-of-1-2-3-difluorophenyl-ethanol-for-structural-confirmation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com